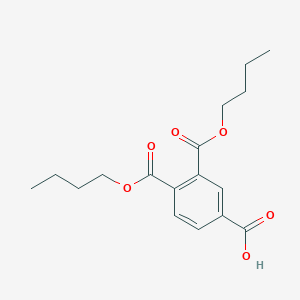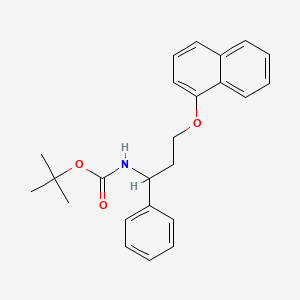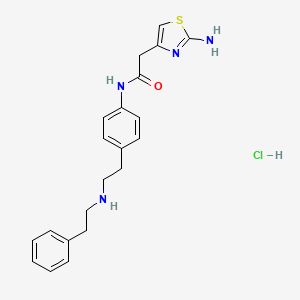
Dehydroxy Mirabegron Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroxy Mirabegron Hydrochloride Salt is a chemical compound identified by the CAS number 1581284-79-8. It is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist used primarily in the treatment of overactive bladder. This compound is often used in analytical method development, method validation, and quality control applications for the commercial production of Mirabegron .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Mirabegron Hydrochloride Salt involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in a solvent, optionally in the presence of a base and/or catalyst. This reaction yields ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol. Further reduction and reaction with another compound yield Mirabegron, which can be converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Dehydroxy Mirabegron Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are crucial in the synthesis of this compound, particularly in converting nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions include intermediate compounds like ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide and ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol, which are further processed to yield this compound .
科学的研究の応用
Dehydroxy Mirabegron Hydrochloride Salt has several scientific research applications:
作用機序
Dehydroxy Mirabegron Hydrochloride Salt, as an impurity of Mirabegron, does not have a direct mechanism of action. Mirabegron itself is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of urgency and frequency .
類似化合物との比較
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Oxybutynin: Another medication used for overactive bladder, but with a different mechanism of action as an antimuscarinic agent.
Solifenacin: An antimuscarinic agent used for similar indications.
Uniqueness
Dehydroxy Mirabegron Hydrochloride Salt is unique as an impurity in the synthesis of Mirabegron. Its presence and characterization are crucial for ensuring the quality and efficacy of the final therapeutic product. Unlike other compounds used for overactive bladder, this compound itself is not used therapeutically but plays a vital role in the production and quality control of Mirabegron .
特性
分子式 |
C21H25ClN4OS |
|---|---|
分子量 |
417.0 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4OS.ClH/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16;/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26);1H |
InChIキー |
OMRYTBQEBNGRTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


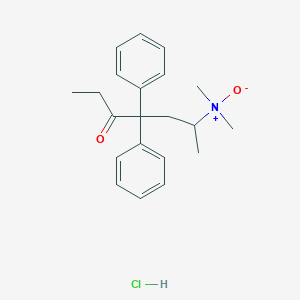
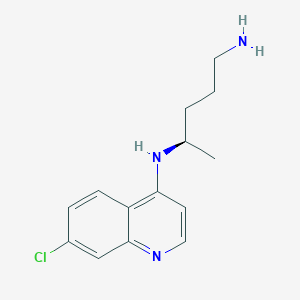
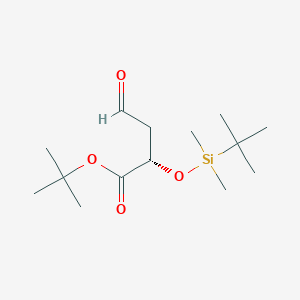

![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
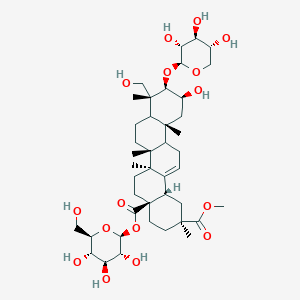
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
